molecular formula C25H22ClN3O3S B11215910 N-(4-chlorophenyl)-10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(4-chlorophenyl)-10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11215910
M. Wt: 480.0 g/mol
InChI Key: FUYBLUSUWGRSTE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoxadiazocine ring system, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzoxadiazocine Ring: This step involves the cyclization of appropriate intermediates under controlled conditions, often using catalysts to facilitate the reaction.

    Introduction of Functional Groups:

    Final Assembly: The final step includes the coupling of the intermediate with the carboxamide group, typically under mild conditions to avoid decomposition of the sensitive intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Use of Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: Potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Which may reduce the thioxo group to a thiol or other reduced forms.

    Substitution: Particularly electrophilic aromatic substitution on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Including Lewis acids or bases to facilitate various substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.

    Signal Transduction Pathways: It could modulate pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: Lacks the methoxy group.

    N-(4-chlorophenyl)-10-methoxy-2-methyl-3-phenyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide: Contains an oxo group instead of a thioxo group.

Uniqueness

The presence of the methoxy and thioxo groups in N-(4-chlorophenyl)-10-methoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide provides unique chemical properties, such as increased lipophilicity and potential for specific biological interactions.

This compound’s unique structure and diverse reactivity make it a valuable subject for further research in various scientific fields.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methoxy-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C25H22ClN3O3S/c1-25-20(23(30)27-16-13-11-15(26)12-14-16)21(18-9-6-10-19(31-2)22(18)32-25)28-24(33)29(25)17-7-4-3-5-8-17/h3-14,20-21H,1-2H3,(H,27,30)(H,28,33)

InChI Key

FUYBLUSUWGRSTE-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=C(O1)C(=CC=C3)OC)NC(=S)N2C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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